N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine
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Overview
Description
N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrido[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a chlorothiophene moiety and a methoxyethyl group attached to a pyrido[3,4-d]pyrimidine core
Preparation Methods
The synthesis of N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine involves several steps. One common synthetic route includes the following steps:
Formation of the Chlorothiophene Intermediate: The synthesis begins with the chlorination of thiophene to form 5-chlorothiophene.
Attachment of the Methoxyethyl Group:
Cyclization to Form the Pyrido[3,4-d]pyrimidine Core: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyrido[3,4-d]pyrimidine core, resulting in the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorothiophene moiety can be replaced by other nucleophiles, such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It may be used in the development of new materials or as a component in industrial processes requiring specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular pathways and biological effects. Specific pathways involved depend on the context of its application, such as its role in inhibiting a particular enzyme in a disease pathway.
Comparison with Similar Compounds
N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure but differ in the position of nitrogen atoms and substituents, leading to variations in their chemical and biological properties.
Pyrido[4,3-d]pyrimidines: These compounds also have a pyrido[3,4-d]pyrimidine core but with different substituents, which can affect their reactivity and applications.
Indole Derivatives: Indole derivatives have a different core structure but may exhibit similar biological activities, such as enzyme inhibition or receptor binding.
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4OS/c1-20-11(12-2-3-13(15)21-12)7-17-14-9-4-5-16-6-10(9)18-8-19-14/h2-6,8,11H,7H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRUCZXTHPTXQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=NC=NC2=C1C=CN=C2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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